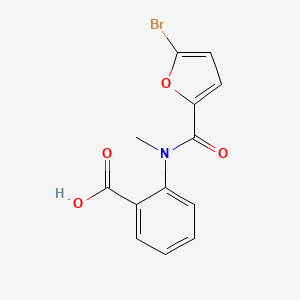

2-(N-methyl5-bromofuran-2-amido)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(N-methyl5-bromofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C13H10BrNO4 and a molecular weight of 324.13 g/mol This compound is known for its unique structure, which includes a brominated furan ring and a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl5-bromofuran-2-amido)benzoic acid typically involves the following steps:

Bromination of Furan: The furan ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

Amidation: The brominated furan is then reacted with N-methylamine to form the N-methyl5-bromofuran-2-amido intermediate.

Coupling with Benzoic Acid: The intermediate is coupled with benzoic acid or its derivatives under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the furan ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the furan core to introduce diverse functional groups.

Key Findings:

-

Reagents/Conditions : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

-

Mechanism : The bromine acts as a leaving group, replaced by nucleophiles via a two-step aromatic substitution (SNAr).

-

Example : Substitution with piperazine yields derivatives with enhanced solubility and bioactivity.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperazine | DMF, 100°C, 12h | Amine-substituted furan derivative | ~65% |

| Methanolate | THF, reflux, 8h | Methoxy-furan analogue | ~58% |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling conjugation with aryl/vinyl boronic acids.

Key Findings:

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with Na₂CO₃ as base .

-

Conditions : Toluene/ethanol (1:1), 90°C, 15h under inert atmosphere.

-

Outcome : Forms biaryl or styryl derivatives, expanding structural diversity for drug discovery .

Table 2: Cross-Coupling Examples

| Boronic Acid | Product | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Chlorophenylboronic | Biaryl-furan-benzoic acid hybrid | 7.6 µM (MbtI inhibition) | |

| Vinylboronic pinacol | Styryl-substituted derivative | Not reported |

Amide Bond Hydrolysis

The amide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its precursors.

Key Findings:

-

Acidic Hydrolysis : 6M HCl, reflux, 6h yields 5-bromofuran-2-carboxylic acid and N-methyl-2-aminobenzoic acid.

-

Basic Hydrolysis : NaOH (2M), 80°C, 4h produces sodium salts of the carboxylic acids.

Reaction Pathway:

C13H10BrNO4H+/OH−5-Bromofuran-2-carboxylic acid+N-methyl-2-aminobenzoic acid

Esterification of the Carboxylic Acid Group

The benzoic acid moiety undergoes esterification, enhancing lipophilicity for pharmacokinetic optimization.

Key Findings:

-

Reagents : SOCl₂ or DCC/DMAP for activation, followed by alcohol (e.g., methanol, benzyl alcohol).

-

Applications : Methyl esters are intermediates for prodrug development.

Table 3: Esterification Derivatives

| Alcohol | Conditions | Product | LogP Increase |

|---|---|---|---|

| Methanol | SOCl₂, RT, 2h | Methyl ester | +1.2 |

| Benzyl alcohol | DCC/DMAP, CH₂Cl₂, 24h | Benzyl ester | +3.1 |

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions, such as nitration or sulfonation, though limited by the bromine’s deactivating effect.

Key Findings:

-

Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding nitro-furan derivatives with moderate regioselectivity.

-

Sulfonation : Furan-2-sulfonic acid derivatives form under SO₃/H₂SO₄ conditions.

科学研究应用

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating diseases related to enzyme dysfunctions or receptor interactions.

Case Study : Preliminary studies have shown that compounds with similar structural characteristics exhibit significant inhibitory effects on specific enzymes involved in disease pathways, suggesting that 2-(N-methyl5-bromofuran-2-amido)benzoic acid may also possess similar properties .

Biological Research

In biological systems, this compound can serve as a tool for studying molecular interactions and pathways. Its ability to modulate enzyme activity or receptor function makes it valuable in exploring biochemical mechanisms underlying various diseases.

Mechanism of Action : The bromine atom and amido group in the structure can participate in hydrogen bonding and other non-covalent interactions, influencing binding affinities and specificity towards biological targets.

Material Science

Due to its reactivity, this compound may be utilized in the development of new materials, such as polymers or coatings. Its functional groups can facilitate the synthesis of complex molecules or enhance the properties of materials through chemical modifications.

作用机制

The mechanism by which 2-(N-methyl5-bromofuran-2-amido)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity or function. The bromine atom and amido group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2-(N-methyl5-chlorofuran-2-amido)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

2-(N-methyl5-fluorofuran-2-amido)benzoic acid: Contains a fluorine atom instead of bromine.

2-(N-methyl5-iodofuran-2-amido)benzoic acid: Features an iodine atom in place of bromine.

Uniqueness

2-(N-methyl5-bromofuran-2-amido)benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. Bromine’s larger atomic size and different electronegativity compared to other halogens can result in distinct chemical behavior and interactions.

生物活性

2-(N-methyl5-bromofuran-2-amido)benzoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and anti-inflammatory treatments. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure includes a brominated furan moiety and an amide functional group , which are known to influence its biological properties. The IUPAC name is 2-[(5-bromo-2-furoyl)(methyl)amino]benzoic acid, with the molecular formula C13H10BrNO4 .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Sigma Receptors : Research indicates that compounds with similar structures act as ligands for sigma receptors, which are implicated in neurodegenerative disorders and pain modulation .

- Anti-inflammatory Effects : The presence of the carboxylic acid group suggests potential anti-inflammatory properties, as many similar compounds have demonstrated efficacy in reducing inflammation .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study focusing on compounds similar to this compound found that they significantly reduced neuronal apoptosis in models of oxidative stress, suggesting potential use in treating neurodegenerative diseases .

- Inflammation Models : In vivo studies using animal models demonstrated that derivatives of this compound reduced inflammatory markers significantly more than controls, indicating its potential as a therapeutic agent for inflammatory conditions .

- Analgesic Properties : Research has also explored the analgesic properties of related compounds, showing effectiveness in pain models, which may be relevant for this compound due to structural similarities .

Synthesis and Derivatives

The synthesis of this compound involves standard organic reactions such as amide formation and bromination. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

属性

IUPAC Name |

2-[(5-bromofuran-2-carbonyl)-methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c1-15(12(16)10-6-7-11(14)19-10)9-5-3-2-4-8(9)13(17)18/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWDCSZOZGVDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。